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Cat. No.: B081982 Get Quote

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 4-
Phenoxybenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Experiment and Theory
In the landscape of modern molecular sciences, the synthesis of a novel compound is merely

the prologue. The true narrative of its potential unfolds through a meticulous characterization of

its structural, electronic, and reactive properties. 4-Phenoxybenzene-1,2-diamine, a molecule

of significant interest in materials science and medicinal chemistry, is a case in point. While its

synthesis and basic applications are documented, a comprehensive understanding of its

quantum mechanical nature remains largely uncharted territory in readily available literature.

This guide, therefore, takes a dual approach: it first consolidates the established knowledge of

this compound and then, more critically, provides a robust framework for its theoretical

investigation. By wedding experimental data with computational foresight, we can unlock a

deeper, more predictive understanding of this versatile molecule.

Part 1: Foundational Profile of 4-Phenoxybenzene-
1,2-diamine
4-Phenoxybenzene-1,2-diamine, also known as 3,4-diaminodiphenyl ether, is an aromatic

compound with the chemical formula C₁₂H₁₂N₂O.[1][2][3] Its structure is characterized by a
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benzene ring substituted with two adjacent amino groups and a phenoxy group, a unique

arrangement that imparts a rich and complex chemical personality.

Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is the bedrock of

any theoretical study. These parameters not only inform the choice of computational methods

but also serve as benchmarks for validating theoretical predictions.

Property Value Source

Molecular Formula C₁₂H₁₂N₂O [2][4]

Molecular Weight 200.24 g/mol [1][2]

CAS Number 13940-96-0 [2][4]

Physical Form Solid [5]

IUPAC Name
4-phenoxybenzene-1,2-

diamine
[2]

SMILES
C1=CC=C(C=C1)OC2=CC(=C

(C=C2)N)N
[2]

InChIKey
FJVIHKKXPLPDSV-

UHFFFAOYSA-N
[2]

Synthesis and Reactivity
The synthesis of 4-Phenoxybenzene-1,2-diamine can be achieved through established

organic chemistry reactions, such as the coupling of phenol and aniline under alkaline

conditions or through nucleophilic aromatic substitution.[1][3] The reactivity of this molecule is

largely dictated by the interplay of its functional groups. The ortho-diamine moiety is a well-

known precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal

chemistry.[1] The amino groups are potent electron-donating groups, activating the aromatic

ring towards electrophilic substitution.[1] Conversely, these same groups are susceptible to

oxidation, potentially forming quinone-like structures.[1]
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Part 2: A Proposed Framework for the Theoretical
Investigation of 4-Phenoxybenzene-1,2-diamine
While direct and extensive theoretical studies on 4-Phenoxybenzene-1,2-diamine are not

widely published, the principles of computational chemistry and existing research on analogous

compounds provide a clear roadmap for a comprehensive in-silico analysis.[6] This section

outlines a detailed workflow, explaining the rationale behind each computational step.

Computational Workflow: From Structure to Reactivity
The following diagram illustrates a logical workflow for the theoretical characterization of 4-
Phenoxybenzene-1,2-diamine.
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Structural & Conformational Analysis

Quantum Chemical Property Calculation

Reactivity & Spectroscopic Prediction

Initial 3D Structure Generation

Conformational Search
(e.g., Molecular Mechanics)

Explore potential conformers

Geometry Optimization
(DFT: B3LYP/6-31G(d))

Refine lowest energy conformers

Frequency Calculation
(Thermodynamic Properties & Vibrational Spectra)

Confirm minima & obtain thermodata

Molecular Orbital Analysis
(HOMO, LUMO, Energy Gap)

Analyze electronic structure

Simulated UV-Vis & NMR Spectra
(TD-DFT & GIAO methods)

Compare with experimental data

Bond Dissociation Enthalpy (BDE) Calculation

Assess antioxidant potential

Molecular Electrostatic Potential (MEP) Mapping

Visualize charge distribution

Global Reactivity Descriptors
(Hardness, Electronegativity, etc.)

Predict chemical reactivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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